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Compound of Interest

Compound Name: Arimoclomol

Cat. No.: B1213184

A detailed examination of Arimoclomol's therapeutic potential, comparing its efficacy and
mechanism of action in Niemann-Pick disease type C, Amyotrophic Lateral Sclerosis, and
Inclusion Body Myositis.

Arimoclomol is an investigational drug candidate that has been evaluated across a spectrum
of neurodegenerative and lysosomal storage diseases. Its core mechanism revolves around
the amplification of the heat shock response, a cellular protective mechanism. This guide
provides a comprehensive cross-validation of Arimoclomol's mechanism of action and clinical
performance in three distinct disease contexts: Niemann-Pick disease type C (NPC),
Amyotrophic Lateral Sclerosis (ALS), and sporadic Inclusion Body Myaositis (SIBM).

The Heat Shock Response: Arimoclomol's Core
Mechanism

Arimoclomol acts as a co-inducer of the heat shock response (HSR). It is not a direct inducer
of heat shock proteins (HSPSs), but rather it amplifies the HSR in cells that are already under
stress.[1] The primary target is the Heat Shock Factor 1 (HSF1), a key transcription factor. In
stressed cells, Arimoclomol is thought to prolong the activation of HSF1, leading to an
increased production of HSPs, most notably HSP70.

This upregulation of HSPs is believed to confer therapeutic benefits by:
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» Chaperoning Misfolded Proteins: HSPs can refold misfolded proteins, preventing their

aggregation.

o Targeting Aggregates for Degradation: They can also target aggregated proteins for removal
through cellular degradation pathways.

e Improving Lysosomal Function: In the context of lysosomal storage disorders like NPC,
HSPs may aid in the proper folding and function of lysosomal proteins.

The following diagram illustrates the proposed mechanism of action of Arimoclomol.
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Arimoclomol's core mechanism of action.

Disease-Specific Performance and Comparative
Analysis

The therapeutic utility of Arimoclomol has shown considerable variability across different
diseases, underscoring the complexity of targeting the HSR in distinct pathological contexts.

Niemann-Pick Disease Type C (NPC)
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NPC is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the

NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in lysosomes.

This accumulation results in progressive neurodegeneration.

Arimoclomol's Performance: In NPC, Arimoclomol has demonstrated clinical efficacy and is

approved for use in combination with miglustat.[1] The pivotal Phase 2/3 trial (NPC-002;

NCT02612129) showed that Arimoclomol significantly slowed disease progression compared

to placebo.[2][3]

Alternative Treatment: The standard of care for NPC often includes miglustat, an inhibitor of

glucosylceramide synthase, which reduces the accumulation of certain glycolipids.

Parameter

Arimoclomol (in
combination with
routine care)

Placebo (in
combination with
routine care)

Alternative: Miglustat

Mechanism of Action

Amplifies the heat
shock response to
improve protein
folding and lysosomal

function.

N/A

Inhibits
glucosylceramide
synthase, reducing
glycolipid
accumulation.

Primary Efficacy
Endpoint (NPC-002
Trial)

Change from baseline
in 5-domain NPCCSS
at 12 months: 0.76[2]

Change from baseline
in 5-domain NPCCSS
at 12 months: 2.15

N/A (not a direct
comparator in this
trial)

Treatment Difference

-1.40 (95% ClI: -2.76,
-0.03; P = 0.046),

(Arimoclomol vs. representing a 65% N/A N/A
Placebo) reduction in annual
disease progression.
Post-hoc Analysis
Mean change of 0.35 Mean change of 2.05 N/A
(R4ADNPCCSS)
Treatment Difference )
o -2.21 (p =0.0077) in
in Miglustat Subgroup ) N/A N/A
favor of Arimoclomol.
(RADNPCCSS)
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Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons in the brain and
spinal cord, leading to muscle weakness, paralysis, and eventually, respiratory failure. A key
pathological feature of ALS is the aggregation of misfolded proteins, such as SOD1 and TDP-
43.

Arimoclomol's Performance: Despite a plausible mechanism of action for targeting protein
aggregation in ALS, large-scale clinical trials of Arimoclomol have not demonstrated efficacy
in a broad ALS population. The Phase 3 ORARIALS-01 trial (NCT03491462) failed to meet its
primary and secondary endpoints. An earlier Phase 2 trial in patients with SOD1 mutations
showed some promising trends but was not powered for definitive conclusions.

Alternative Treatments: Approved treatments for ALS include riluzole and edaravone. Riluzole
is thought to reduce glutamate-induced excitotoxicity, while edaravone is a free radical
scavenger that reduces oxidative stress.
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Alternatives: Riluzole

Parameter Arimoclomol Placebo
& Edaravone
Riluzole: Reduces
Amplifies the heat glutamate
) ) shock response to excitotoxicity.
Mechanism of Action N/A

reduce protein

aggregation.

Edaravone: Acts as a
free radical

scavenger.

Primary Efficacy
Endpoint (ORARIALS-
01 Trial)

Combined

Assessment of

Function and Survival
(CAFS) rank score N/A
over 76 weeks: No

significant difference

compared to placebo.

N/A (not a direct
comparator in this
trial)

Secondary Efficacy

No significant
improvements in time

to permanent assisted

Endpoints o N/A N/A
) ventilation, ALSFRS-R

(ORARIALS-01 Trial) ]

score, or slow vital

capacity.

Trend towards slower
Phase 2 SOD1-ALS decline in ALSFRS-R

N/A N/A

Trial

and forced expiratory

volume.

Sporadic Inclusion Body Myositis (sIBM)

sIBM is the most common acquired myopathy in adults over 50. It is characterized by

progressive muscle weakness and wasting. Pathologically, it involves both inflammatory and

degenerative features, including the accumulation of protein aggregates in muscle fibers.

Arimoclomol's Performance: Similar to its outcome in ALS, Arimoclomol did not show
efficacy in a Phase 2/3 clinical trial for sIBM (NCT02753530). The trial failed to meet its primary
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endpoint, the Inclusion Body Myositis Functional Rating Scale (IBMFRS), as well as key

secondary endpoints.

Alternative Treatments: There are currently no approved disease-modifying therapies for sIBM.

Treatment is largely supportive and may include physical therapy.

_ Alternative:
Parameter Arimoclomol Placebo )
Supportive Care
Amplifies the heat Does not target the
shock response to underlying disease
Mechanism of Action reduce protein N/A mechanism; focuses

aggregation in muscle

fibers.

on maintaining muscle

function and mobility.

Primary Efficacy

Change from baseline

Change from baseline

Endpoint in IBMFRS at 20 in IBMFRS at 20 N/A
(NCT02753530 Trial) months: -3.25 months: -2.26
Treatment Difference o
) Not statistically
(Arimoclomol vs. o N/A N/A
significant (p=0.11).
Placebo)
No statistically
significant differences
] in hand grip strength,
Secondary Efficacy N )
Modified Time Upand  N/A N/A

Endpoints

Go, Manual Muscle
Testing, or 6-minute

walk distance.

Experimental Protocols
NPC-002 Trial (NCT02612129)

This was a Phase 2/3, randomized, double-blind, placebo-controlled trial.

o Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.
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« Intervention: Patients were randomized 2:1 to receive either Arimoclomol (dosed by weight)
or a matching placebo, administered orally three times daily for 12 months, as an add-on to
their routine clinical care (which could include miglustat).

e Primary Endpoint: Change from baseline in the 5-domain Niemann-Pick disease type C
Clinical Severity Scale (6DNPCCSS) score at 12 months.

e Secondary Endpoints: Included the Scale for the Assessment and Rating of Ataxia (SARA),
the 9-Hole Peg Test (9-HPT), and health-related quality of life measures.

Screening

Gandomization (2:19
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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